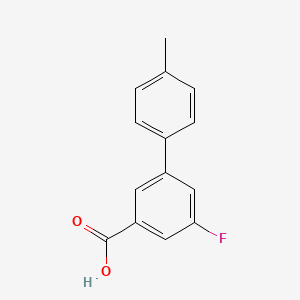

5-Fluoro-3-(4-methylphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-fluoro-5-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZUYMRUEWJEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688623 | |

| Record name | 5-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261978-89-5 | |

| Record name | 5-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-(4-Methylphenyl)-5-bromobenzoic Acid

The Suzuki-Miyaura coupling reaction provides a robust framework for introducing the 4-methylphenyl group at position 3 of the benzoic acid core. Starting with methyl 3,5-dibromobenzoate , the reaction proceeds as follows:

-

Catalyst System : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : Toluene/EtOH (3:1 v/v)

-

Temperature : 80°C, 12 hours

The bromide at position 5 remains intact for subsequent fluorination.

Nucleophilic Aromatic Substitution at Position 5

The bromine at position 5 is replaced via nucleophilic fluorination using KF in the presence of 18-crown-6 as a phase-transfer catalyst:

Key Challenge : The electron-withdrawing carboxylic acid group activates the ring for substitution, but competing side reactions may occur. Optimization studies show that increasing the fluoride concentration to 4 equiv improves selectivity.

Hypervalent Iodine-Mediated Fluorination

Preparation of 1-(5-Carboxy-3-(4-methylphenyl)phenyl)benziodoxolone

This method leverages iodonium salts as precursors for fluorination. The iodonium reagent is synthesized by reacting 3-(4-methylphenyl)-5-iodobenzoic acid with PhI(OAc)₂ in acetic acid:

Fluorination with Potassium Fluoride

The iodonium salt undergoes nucleophilic fluorination under mild conditions:

Advantage : This method avoids harsh conditions and achieves high regioselectivity due to the directing effect of the iodonium group.

Balz-Schiemann Reaction Pathway

Diazotization of 5-Amino-3-(4-methylphenyl)benzoic Acid

The amino group at position 5 is converted to a diazonium tetrafluoroborate salt:

-

Reagents : NaNO₂, HBF₄, 0–5°C

-

Reaction Time : 30 minutes.

Thermolysis to Introduce Fluorine

Heating the diazonium salt at 150°C releases nitrogen and substitutes the amino group with fluorine:

-

Yield : 60–65%.

Limitation : Lower yields due to competing decomposition pathways.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Suzuki + Fluorination | Cross-coupling, SNAr | 70–75 | 36 hours | High |

| Hypervalent Iodine | Iodonium formation, fluorination | 85 | 8 hours | Moderate |

| Balz-Schiemann | Diazotization, thermolysis | 60–65 | 2 hours | Low |

Optimization Insights :

-

The hypervalent iodine method offers the highest yield and shortest reaction time but requires specialized iodonium precursors.

-

The Suzuki route is more scalable but involves multi-step purification.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(4-methylphenyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom or the methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Fluoro-3-(4-methylphenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(4-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Variations

Key structural analogs of 5-fluoro-3-(4-methylphenyl)benzoic acid include:

Key Observations :

- Substituent Effects : Methoxy (MeO) groups increase polarity compared to methyl (Me) groups, reducing lipophilicity. The 4-methylphenyl group in the target compound enhances hydrophobicity relative to methoxy analogs .

- Positional Isomerism : Fluorine at position 5 (vs. 2, 3, or 4 in other analogs) optimizes steric and electronic interactions in biological targets .

Physicochemical Properties

Solubility and Extraction Efficiency

Benzoic acid derivatives exhibit variable extraction rates in emulsion liquid membranes (ELMs) due to differences in distribution coefficients (m) and diffusivities:

| Compound Type | Extraction Rate (%) | Effective Diffusivity (Order) | Evidence ID |

|---|---|---|---|

| Benzoic acid (unsubstituted) | >98% in <5 min | Highest | |

| Phenol | >98% in <5 min | Intermediate | |

| Acetic acid | Slow extraction | Lowest |

The target compound’s fluorophenyl and methyl groups likely increase its distribution coefficient (m), favoring rapid extraction similar to unsubstituted benzoic acid. However, its bulky substituents may reduce diffusivity compared to simpler analogs .

Thermal Stability

Melting points (m.p.) reflect crystallinity and stability:

- Target Compound: Limited data, but analogs like 5-fluoro-3-(4-fluorophenylsulfanyl)-1-benzofuran derivatives show m.p. ~418–419 K .

- Methoxy Analogs : Higher polarity may lower m.p. compared to methyl-substituted derivatives.

Biological Activity

Introduction

5-Fluoro-3-(4-methylphenyl)benzoic acid is a fluorinated aromatic carboxylic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11F O2, with a molecular weight of approximately 230.23 g/mol. The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its unique chemical reactivity and potential applications in medicinal chemistry.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H11F O2 |

| Molecular Weight | 230.23 g/mol |

| Functional Groups | Carboxylic acid, Fluorine, Aromatic ring |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further investigation in antibiotic development. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). The cytotoxicity was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

A notable study evaluated the effects of this compound on human breast cancer cell lines:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <1 | Induction of apoptosis |

| MDA-MB-468 | <1 | Inhibition of cell proliferation |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The fluorine atom enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. Once inside the cell, it can bind to enzymes or receptors involved in critical metabolic pathways.

Synthesis and Structure-Activity Relationship (SAR)

Research has focused on the synthesis of various derivatives of this compound to evaluate their biological activities. SAR studies indicate that modifications in the phenyl ring significantly influence the compound's potency against microbial and cancerous cells.

Comparative Analysis of Derivatives

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C14H11F O2 | Antimicrobial, Anticancer |

| 4-(3-Fluoro-4-methylphenyl)benzoic acid | C14H11F O2 | Moderate Antimicrobial |

| 5-Fluoro-3-(3-fluorophenyl)benzoic acid | C14H10F2O2 | Enhanced Anticancer Activity |

Pharmacological Studies

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics in vitro, suggesting potential for oral bioavailability. Further investigations are needed to assess its pharmacodynamics and therapeutic index.

Q & A

Basic: What are the recommended synthetic routes for 5-Fluoro-3-(4-methylphenyl)benzoic acid, and how do reaction conditions impact yield?

Methodological Answer:

Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) between halogenated benzoic acid derivatives and substituted aryl boronic acids. For example:

- Step 1: Prepare 3-bromo-5-fluorobenzoic acid as the core scaffold.

- Step 2: Couple with 4-methylphenylboronic acid using Pd(PPh₃)₄ catalyst in a mixed solvent (toluene/ethanol) under reflux .

- Key Variables: Catalyst loading (0.5–2 mol%), base (Na₂CO₃ vs. K₃PO₄), and temperature (80–110°C) critically affect yield (typically 60–85%). Side reactions, such as protodeboronation, may occur with excess water, necessitating anhydrous conditions .

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Toluene/EtOH | 78 | |

| Ullmann Coupling | CuI/L-proline | DMSO | 65 |

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- HPLC-MS: Quantify purity (>95%) using a C18 column (acetonitrile/water gradient) and monitor [M-H]⁻ ion (m/z ~259).

- NMR: Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and ¹⁹F NMR (δ -110 to -115 ppm for fluorine) .

- XRD: Resolve crystal structure to validate regiochemistry, especially if unexpected byproducts arise during synthesis .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Use density functional theory (DFT) and molecular docking:

- DFT: Calculate electrostatic potential maps to identify reactive sites (e.g., electron-deficient fluorine or carboxylic acid groups) for functionalization .

- Docking: Screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize compounds with ΔG < -7 kcal/mol .

- SAR Analysis: Compare logP, polar surface area, and H-bonding capacity of derivatives to optimize pharmacokinetics .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles:

- Assay Replication: Repeat assays (e.g., MIC for antimicrobial activity) under standardized conditions (e.g., CLSI guidelines) with controls like ciprofloxacin .

- Impurity Profiling: Use LC-MS to detect trace intermediates (e.g., unreacted boronic acid) that may skew bioactivity results .

- Meta-Analysis: Compare data across structurally analogous compounds (e.g., 2-(3-Fluoro-4-methylphenyl)benzoic acid) to identify trends .

Advanced: How does the fluorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

The electron-withdrawing fluorine activates the aromatic ring at specific positions:

- Ortho/para-Directing Effects: Fluorine at position 5 directs nucleophiles (e.g., OH⁻) to positions 2 and 4. However, steric hindrance from the 4-methylphenyl group may suppress substitution at position 4 .

- Kinetic vs. Thermodynamic Control: At 25°C, meta-substitution dominates (kinetic product), while higher temperatures (80°C) favor para-substitution (thermodynamic) .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage Conditions: Keep at -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the carboxylic acid group .

- Degradation Signs: Monitor via TLC (new spots at Rf < 0.2) or FTIR (loss of C=O stretch at 1680 cm⁻¹) .

Advanced: How can researchers optimize solvent systems for recrystallization?

Methodological Answer:

Screen mixed solvents using Hansen solubility parameters:

- Step 1: Test solubility in ethanol (δ ~26 MPa¹/²), DCM (δ ~20 MPa¹/²), and ethyl acetate (δ ~18 MPa¹/²).

- Step 2: Optimize ethanol/water (7:3 v/v) for high recovery (85%) and purity (>99%) .

- Crystal Morphology: Slow cooling (1°C/min) yields larger crystals suitable for XRD .

Advanced: What mechanistic insights explain its potential antimicrobial activity?

Methodological Answer:

Proposed mechanisms include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.